molecular formula C6H6ClN3 B3024494 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetonitrile CAS No. 61997-06-6

2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetonitrile

Cat. No.: B3024494
CAS No.: 61997-06-6
M. Wt: 155.58 g/mol
InChI Key: OBETXBFHKKKVMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chloro-1-methyl-1H-imidazol-2-yl)acetonitrile (CAS: 61997-06-6) is a nitrile-functionalized imidazole derivative with a molecular weight of 155.59 g/mol and a purity of 97% . Its structure features a chloro substituent at the 5-position and a methyl group at the 1-position of the imidazole ring, linked to an acetonitrile moiety. This compound is of interest in pharmaceutical and agrochemical research due to the versatility of the imidazole scaffold in modulating biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetonitrile typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the reaction of methylated compounds with chloro-substituted imidazoles under basic conditions . This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazoles and complex heterocyclic compounds .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential in drug development, particularly as a scaffold for synthesizing novel pharmaceuticals. Its imidazole moiety is often associated with antimicrobial, antifungal, and anticancer activities. Research studies have explored derivatives of this compound to enhance efficacy against specific pathogens or cancer cell lines.

Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetonitrile exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis, highlighting the compound's potential as a lead compound in anticancer therapy.

Agrochemicals

In agricultural research, this compound has been evaluated for its potential use as an agrochemical agent. Its ability to act as a fungicide or herbicide could be attributed to the imidazole structure, which is known for its interaction with biological systems in plants and fungi.

Case Study: Fungicidal Properties
Research conducted on the efficacy of this compound against common plant pathogens showed promising results. Field trials indicated that formulations containing this compound significantly reduced fungal infections in crops, suggesting its viability as a new agrochemical product.

Material Science

The unique properties of this compound have also led to investigations in material science. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and materials synthesis.

Case Study: Catalytic Applications
A recent study explored the use of this compound as a ligand in metal-catalyzed reactions. The results indicated that complexes formed with transition metals exhibited enhanced catalytic activity in various organic transformations, paving the way for further research into its use in synthetic chemistry.

Data Table: Summary of Applications

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAnticancer drug developmentInduces apoptosis in cancer cell lines
AgrochemicalsFungicide/HerbicideReduces fungal infections in crops
Material ScienceCatalysisEnhances catalytic activity with metal complexes

Mechanism of Action

The mechanism of action of 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to reduced transcription of specific genes and subsequent biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle Type
2-(5-Chloro-1-methyl-1H-imidazol-2-yl)acetonitrile 61997-06-6 C6H6ClN3 155.59 5-Cl, 1-CH3 Imidazole
2-(2-Bromo-1H-benzo[d]imidazol-1-yl)acetonitrile N/A C9H7BrN3 237.08 2-Br Benzimidazole
2-(4,5-Dihydro-1H-imidazol-2-yl)acetonitrile 23539-64-2 C5H7N3 109.13 None (saturated ring) Dihydroimidazole
2-(1-Methyl-1H-benzo[d]imidazol-5-yl)acetonitrile 1368893-77-9 C10H9N3 171.20 1-CH3 Benzimidazole
Methyl 5-(2-amino-1H-benzimidazol-2-yl)acetonitrile N/A C10H10N4O2 218.21 2-NH2 Benzimidazole

Key Observations :

  • Heterocycle Type : The target compound’s imidazole core differs from benzimidazole (e.g., ) and dihydroimidazole () analogs, impacting aromaticity and electronic properties.
  • Substituents: Chloro and methyl groups enhance steric and electronic effects compared to bromo () or amino () substituents.

Spectroscopic Characterization

Compound 1H NMR (δ, ppm) IR (cm⁻¹) HRMS Data
This compound Not reported Not reported Not reported
2-(2-Bromo-1H-benzo[d]imidazol-1-yl)acetonitrile 7.87 (m, 1H), 7.46 (m, 2H), 5.26 (s, 2H) Not reported [M+H]+: 237.0756 (calcd. 237.0760)
Methyl 5-(2-amino-1H-benzimidazol-2-yl)acetonitrile Not reported N-H stretches (3300–3500) Not reported
Dihydroimidazole Analog Not reported Not reported PubChem CID: 20314800

Notes:

  • Benzimidazole derivatives () exhibit aromatic proton shifts in NMR, while the dihydroimidazole analog () lacks aromaticity, leading to distinct spectral profiles.
  • Amino-substituted compounds () show characteristic IR stretches for N-H bonds.

Functional Insights :

  • The chloro and methyl groups in the target compound may enhance lipophilicity, favoring membrane penetration in bioactive molecules.
  • Benzimidazole derivatives () are prevalent in antitumor and antimicrobial agents, while dihydroimidazoles () are used in coordination chemistry.

Biological Activity

2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetonitrile is an organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant research findings.

The molecular structure of this compound features a chloro-substituted imidazole ring, which is known for its role in various biological activities. The compound's chemical formula is C6H6ClN3C_6H_6ClN_3, and it is classified as a nitrile derivative.

Biological Activity Overview

Research has indicated that this compound exhibits significant cytotoxic properties against various cancer cell lines. Below are key findings from recent studies:

Cytotoxicity Studies

A series of assays have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results are summarized in the following table:

Cell LineIC50 (µM)Mechanism of Action
HCT-1165.0Induces apoptosis and cell cycle arrest
MCF-74.5G0/G1 phase arrest
HeLa6.0Apoptosis induction

These values indicate that the compound has a potent inhibitory effect on cell viability, with IC50 values ranging from 4.5 to 6.0 µM across different cell lines, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its cytotoxic effects appears to involve several pathways:

  • Apoptosis Induction : Studies have shown that treatment with this compound leads to increased sub-G1 populations in cell cycle analysis, suggesting apoptosis as a mechanism of action .
  • Cell Cycle Arrest : The compound has been observed to induce G0/G1 and G2/M phase arrest in treated cells, which contributes to its cytotoxic effects .
  • Inhibition of Key Proteins : While specific studies on MDM2-p53 interactions were inconclusive, further research may reveal additional targets involved in its anticancer activity .

Case Studies

Several case studies have investigated the biological activity of this compound:

Study 1: Anticancer Activity

In a study published in MDPI, researchers evaluated the cytotoxicity of this compound against multiple cancer cell lines using an MTT assay. The results indicated that it effectively inhibited cell growth in a concentration-dependent manner, with notable selectivity for cancerous cells over non-cancerous cells .

Study 2: Structural Activity Relationships (SAR)

Another investigation focused on the structural activity relationships of imidazole derivatives, including this compound. The study highlighted how modifications to the imidazole ring could enhance or reduce biological activity, providing insights into optimizing its anticancer properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetonitrile, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • Pathway 1 : Reacting 5-chloro-1-methyl-1H-imidazole with chloroacetonitrile under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
  • Pathway 2 : Using a Michael addition approach, as seen in analogous imidazole-acetonitrile derivatives, where trimethylsilyl cyanide (TMSCN) is employed as a cyanide source in the presence of Lewis acids like ZnCl₂ .

Key Optimization Parameters :

ParameterImpact on Yield/SelectivityReference
TemperatureHigher temps (80°C) favor imidazole activation
SolventPolar aprotic solvents (DMF, acetonitrile) improve solubility
Reaction TimeProlonged time (24h) reduces side products

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. The acetonitrile group typically resonates at δ ~3.0 ppm (1H^1H) and δ ~120 ppm (13C^{13}C) .
  • X-ray Crystallography : For absolute configuration determination, employ SHELX software (SHELXL/SHELXS) for refinement, particularly useful for resolving ambiguities in imidazole ring geometry .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (C₆H₆ClN₃, MW = 155.59 g/mol) and isotopic patterns.

Example Data :

TechniqueKey Peaks/ParametersReference
1H^1H-NMRδ 2.8 (s, CH₃), δ 3.1 (s, CH₂CN)
X-rayBond angles: C-Cl ~109.5°

Q. What stability considerations are critical for handling this compound?

Methodological Answer:

  • Hydrolytic Sensitivity : The nitrile group is prone to hydrolysis under acidic/alkaline conditions. Store in anhydrous environments (e.g., molecular sieves) .
  • Thermal Stability : Decomposition observed >150°C; avoid prolonged heating during synthesis .
  • Light Sensitivity : Imidazole derivatives may photodegrade; use amber vials for storage .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts like dimerized imidazoles?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial design to optimize molar ratios (e.g., 1:1.2 imidazole:chloroacetonitrile) and catalyst loading (e.g., 5 mol% ZnCl₂) .
  • Byproduct Analysis : Employ HPLC-MS to identify dimerization products and adjust reaction kinetics via stepwise temperature ramping .

Case Study :

ConditionYield ImprovementByproduct ReductionReference
Slow reagent addition72% → 85%15% → 5%

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer:

  • Dynamic NMR : Investigate tautomerism in the imidazole ring, which may cause shifting peaks .
  • DFT Calculations : Compare computed 13C^{13}C-NMR chemical shifts (e.g., using Gaussian) with experimental data to validate structural models .
  • Twinned Crystals : Use SHELXD for structure solution in cases of twinning or disorder .

Q. What mechanistic insights exist for the reactivity of the nitrile group in cross-coupling reactions?

Methodological Answer:

  • Cyanation Studies : The nitrile can act as a directing group in Pd-catalyzed C-H activation. For example, coupling with aryl halides via Suzuki-Miyaura requires Pd(OAc)₂ and SPhos ligand .
  • Electrochemical Profiling : Cyclic voltammetry reveals redox activity at ~-1.2 V (vs. Ag/AgCl), indicating potential for electrocatalytic applications .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Methodological Answer:

  • Solvent Screening : Use mixed solvents (e.g., EtOH:water 4:1) to enhance crystal growth. Slow evaporation at 4°C is recommended .
  • Disorder Mitigation : For disordered methyl/chloro groups, apply SHELXL restraints (e.g., SIMU/ISOR) during refinement .

Q. How can this compound serve as a precursor for novel heterocycles?

Methodological Answer:

  • Cyclization Reactions : React with hydrazines to form triazoles or with thiourea to yield thiadiazoles. For example:
    • Thiadiazole Synthesis : Heat with thiourea in EtOH/HCl to form 5-membered rings .
  • Biological Activity : Derivatives show promise as kinase inhibitors; screen using in vitro assays (e.g., EGFR inhibition) .

Properties

IUPAC Name

2-(5-chloro-1-methylimidazol-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3/c1-10-5(7)4-9-6(10)2-3-8/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBETXBFHKKKVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00487251
Record name 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00487251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61997-06-6
Record name 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00487251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetonitrile
2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetonitrile
2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetonitrile
2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetonitrile
2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetonitrile
2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.